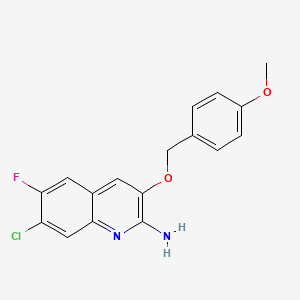
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, fluoro, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.
Introduction of substituents: The chloro and fluoro groups can be introduced via halogenation reactions, while the methoxybenzyl group can be added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one or more substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, while the methoxybenzyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one: This compound shares the methoxybenzyl and chloro substituents but has a different core structure (chromenone instead of quinoline).
Fluorinated Quinolines: These compounds, such as 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, exhibit similar fluorine substitution and are known for their biological activities.
Uniqueness
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific combination of substituents on the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClFN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-12-4-2-10(3-5-12)9-23-16-7-11-6-14(19)13(18)8-15(11)21-17(16)20/h2-8H,9H2,1H3,(H2,20,21) |
InChI Key |
XQCXBMPJZOCRDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=C(C(=CC3=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















